2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide
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Overview
Description
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide is a synthetic organic compound that features a trifluoromethoxy group, a chloro group, and a pyridine carboxamide moiety.
Mechanism of Action
Target of Action
It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s suggested that the trifluoromethyl group (-cf3) in the molecule could play a crucial role in its interaction with its targets . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, plays a significant role in the synthesis of organoboron reagents, which could be related to the action of this compound .
Result of Action
It’s suggested that the compound could exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It’s known that the development of fluorinated organic chemicals, such as this compound, is becoming an increasingly important research topic due to their numerous applications in medicines, electronics, agrochemicals, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps such as crystallization or chromatography are scaled up to handle larger quantities of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the carboxamide group.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or amine derivatives.
Scientific Research Applications
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)aniline
- 2-chloro-3-(trifluoromethyl)pyridine
- 3-(trifluoromethoxy)benzaldehyde
Uniqueness
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide is unique due to the presence of both a trifluoromethoxy group and a pyridine carboxamide moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-12-11(5-2-6-19-12)13(21)20-8-9-3-1-4-10(7-9)22-14(16,17)18/h1-7H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRLYRNUXCEHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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